1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
Description
1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a heterocyclic urea derivative featuring:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 2,4-dimethylthiazole moiety.
- An ethyl bridge connecting the pyridazinone to a urea group.
- A 2-methoxyphenyl substituent on the urea nitrogen.
Properties
IUPAC Name |
1-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-18(28-13(2)21-12)15-8-9-17(25)24(23-15)11-10-20-19(26)22-14-6-4-5-7-16(14)27-3/h4-9H,10-11H2,1-3H3,(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOXTNAZXGSHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other cell proliferation diseases. This article reviews its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.44 g/mol. The structure features a thiazole ring, a pyridazinone moiety, and a methoxyphenyl group, which contribute to its biological properties.
Research indicates that pyridazinone derivatives, including this compound, may exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to limit the proliferation of various cancer cell lines, notably HCT116 (colon carcinoma) cells. This effect is likely mediated through the modulation of specific signaling pathways associated with cell growth and survival .
- Target Interaction : It interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their conformation through allosteric effects .
Anticancer Properties
- Cell Viability Assays : The compound's efficacy was evaluated using MTT assays, which measure cell viability based on mitochondrial activity. Results indicated significant cytotoxic effects against cancer cell lines .
- Proliferation Inhibition : A study demonstrated that the compound effectively inhibited the proliferation of HCT116 cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of HCT116 cells | |
| Cytotoxicity | Significant reduction in cell viability | |
| Target Interaction | Modulates enzyme/receptor activity |
Case Studies
Several studies have reported on the biological activity of similar pyridazinone derivatives:
- Study on Pyridazinone Derivatives : A series of pyridazinone derivatives were synthesized and evaluated for their anticancer properties. The results suggested that modifications in the chemical structure can enhance biological activity against cancer cells .
- Mechanistic Insights : Further investigation into the mechanism revealed that these compounds could activate apoptotic pathways in cancer cells, leading to programmed cell death .
Comparison with Similar Compounds
Pyridazinone/Urea Derivatives
Key Observations :
Urea Derivatives with Varied Heterocycles
Key Observations :
Methoxyphenyl-Substituted Compounds
Key Observations :
- 2-Methoxy substitution (target and CP99994) may improve target engagement through steric and electronic effects compared to para-substituted analogs .
Q & A
Q. What are the common synthetic routes for synthesizing this urea-pyridazine-thiazole hybrid compound?
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, as demonstrated in pyrazole-based syntheses using Pd(PPh₃)₄ and boronic acids in deoxygenated DMF/water mixtures .
- Condensation reactions : Formation of the urea moiety via reaction of isocyanates with amines, as seen in thiourea-urea triazine derivatives .
- Purification : Column chromatography or recrystallization to isolate intermediates, with characterization via melting point, IR, and NMR (e.g., ¹H/¹³C NMR for verifying substituent positions) .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy : Focus on resolving signals for the urea NH groups (~6–8 ppm), pyridazine ring protons (~7–8 ppm), and thiazole methyl groups (~2–3 ppm). Conflicting data may arise from tautomerism in the pyridazinone ring .
- IR spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for M+H⁺) and fragmentation patterns to confirm the backbone structure .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- In vitro cytotoxicity : Use the 2,4-dimethylthiazol-5-yl (MTT assay) moiety embedded in the structure to evaluate activity against cancer cell lines, noting IC₅₀ values .
- Enzyme inhibition : Screen against kinases or phosphatases linked to the pyridazinone core’s known bioactivity, using fluorescence-based assays .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Variable-temperature NMR : Probe dynamic processes like hindered rotation in the urea group or tautomerism in the pyridazinone ring .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values to validate assignments, especially for overlapping signals .
- Isotopic labeling : Use ¹⁵N-labeled urea precursors to trace nitrogen environments and clarify ambiguous couplings .
Q. What strategies optimize reaction yields for the pyridazinone-thiazole core under scale-up conditions?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability while maintaining Pd catalyst efficiency .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., urea formation) to enhance heat transfer and reduce side reactions .
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and stoichiometry to identify robust conditions for coupling reactions .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Docking refinement : Re-evaluate binding poses using cryo-EM or X-ray crystallography data of target proteins to improve molecular dynamics simulations .
- Metabolite profiling : Use LC-MS to detect in situ degradation products (e.g., hydrolysis of the urea group) that may reduce observed activity .
- Off-target screening : Employ kinome-wide profiling to identify unintended interactions that explain unexpected potency or toxicity .
Data Contradiction Analysis
Q. How should researchers interpret contradictory cytotoxicity data across cell lines?
- Cell line validation : Confirm genetic stability (e.g., STR profiling) and metabolic activity (e.g., Seahorse assays) to rule out experimental artifacts .
- Solubility checks : Measure compound solubility in assay media via HPLC-UV; precipitation may falsely lower activity in certain lines .
- Mechanistic studies : Use RNA-seq to compare gene expression in responsive vs. resistant lines, focusing on pathways linked to pyridazinone derivatives (e.g., apoptosis regulators) .
Methodological Resources
- Synthetic protocols : Adapt Pd-catalyzed cross-coupling conditions from pyrazole-based syntheses and thiourea-triazine methodologies .
- Characterization standards : Refer to PubChem’s spectral data for structurally related urea derivatives .
- Biological assays : Align with MTT assay guidelines and kinase profiling frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
